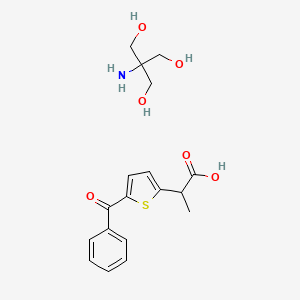

Tiaprofenic acid trometamol

Description

Properties

CAS No. |

62715-04-2 |

|---|---|

Molecular Formula |

C18H23NO6S |

Molecular Weight |

381.4 g/mol |

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-(5-benzoylthiophen-2-yl)propanoic acid |

InChI |

InChI=1S/C14H12O3S.C4H11NO3/c1-9(14(16)17)11-7-8-12(18-11)13(15)10-5-3-2-4-6-10;5-4(1-6,2-7)3-8/h2-9H,1H3,(H,16,17);6-8H,1-3,5H2 |

InChI Key |

PDWBZKWQZFGXGU-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=C(S1)C(=O)C2=CC=CC=C2)C(=O)O.C(C(CO)(CO)N)O |

Canonical SMILES |

CC(C1=CC=C(S1)C(=O)C2=CC=CC=C2)C(=O)O.C(C(CO)(CO)N)O |

Synonyms |

tromethamine tiaprofenate |

Origin of Product |

United States |

Elucidation of Molecular and Cellular Mechanisms of Action

Cyclooxygenase (COX) Isozyme Inhibition Dynamics

Comparative Analysis of COX-1 and COX-2 Inhibition Profiles

Tiaprofenic acid is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoenzymes. medicaldialogues.inpatsnap.comncats.io While both isoforms catalyze the conversion of arachidonic acid to prostaglandins (B1171923), they have distinct physiological roles. ukclinicalpharmacy.org COX-1 is constitutively expressed in many tissues and is responsible for producing prostaglandins that protect the gastrointestinal tract and activate platelets. patsnap.comukclinicalpharmacy.org In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation. nih.gov

Studies comparing tiaprofenic acid to other NSAIDs, such as indomethacin (B1671933), have shown that it does not exhibit significant selectivity in its inhibition of COX-1 and COX-2. nih.gov This non-selective profile means that while it effectively reduces inflammation by inhibiting COX-2, it also carries the potential for gastrointestinal side effects due to the inhibition of the protective prostaglandins synthesized by COX-1. patsnap.com

Allosteric and Orthosteric Binding Interactions with COX Enzymes

The interaction of NSAIDs with COX enzymes can occur at either the orthosteric (catalytic) site or an allosteric site. While detailed crystallographic studies specifically for tiaprofenic acid's binding are not extensively reported in the provided results, the mechanism for arylpropionic acids generally involves competitive and reversible inhibition at the COX enzyme's active site. ukclinicalpharmacy.orgmims.com Some NSAIDs, like naproxen (B1676952) and flurbiprofen, have been shown to bind to an allosteric site on COX-2, which can regulate the activity of the catalytic subunit. nih.gov This binding typically involves interactions with specific amino acid residues, such as Arg-120. nih.gov Given that tiaprofenic acid is also an arylpropionic acid, it likely shares a similar competitive inhibitory mechanism at the orthosteric site.

Impact on Prostaglandin (B15479496) and Thromboxane (B8750289) Biosynthesis Pathways

By inhibiting COX-1 and COX-2, tiaprofenic acid effectively blocks the synthesis of various prostaglandins and thromboxanes from arachidonic acid. medicaldialogues.indrugbank.com This leads to a reduction in the levels of prostaglandins like PGE2, which are potent mediators of inflammation, pain, and fever. nih.gov A study demonstrated that tiaprofenic acid significantly inhibits mucosal prostaglandin E2 synthesis. nih.gov

Furthermore, tiaprofenic acid impacts the production of thromboxane A2 (TXA2), which is primarily synthesized by COX-1 in platelets and promotes platelet aggregation. nih.gov Research comparing tiaprofenic acid with indomethacin found that both drugs inhibited in vitro prostacyclin (a vasodilator and inhibitor of platelet aggregation) synthesis to a similar extent. nih.gov While indomethacin was a more potent inhibitor of TXA2 release at lower concentrations, both drugs showed near-maximal inhibition at therapeutic concentrations. nih.gov

Table 1: Effects of Tiaprofenic Acid on Prostaglandin and Thromboxane Synthesis

| Mediator | Effect of Tiaprofenic Acid | Reference |

|---|---|---|

| Prostaglandin E2 (PGE2) | Inhibition | nih.gov |

| Prostacyclin (PGI2) | Inhibition | nih.gov |

Non-Cyclooxygenase Mediated Biochemical Pathways

Modulation of Lipoxygenase Pathway and Leukotriene Synthesis

The effect of tiaprofenic acid on the lipoxygenase (LOX) pathway, which is responsible for the synthesis of leukotrienes from arachidonic acid, is complex. Some research suggests that non-selective NSAIDs can shunt arachidonic acid metabolism from the COX pathway to the LOX pathway, potentially increasing the production of pro-inflammatory leukotrienes. semanticscholar.org

One study indicated that a higher concentration of tiaprofenic acid significantly enhanced the release of immunoreactive leukotriene C4 (LTC4)-like material, while a lower concentration had no influence. researchgate.net This suggests a dose-dependent effect on leukotriene synthesis. The 5-lipoxygenase (5-LOX) enzyme is a key player in this pathway, catalyzing the initial step in leukotriene biosynthesis. hmdb.ca

Effects on Nitric Oxide (NO) Production and Nitric Oxide Synthase (NOS) Activity

Nitric oxide (NO) is another important mediator in inflammation and osteoarthritis, with excess production contributing to chondrocyte apoptosis and matrix degradation. researchgate.net Studies have investigated the effect of tiaprofenic acid on NO levels. One clinical trial in patients with osteoarthritis found that treatment with tiaprofenic acid for three weeks effectively reduced serum NO levels compared to placebo. nih.gov This suggests that part of the anti-inflammatory effect of tiaprofenic acid may be mediated through the modulation of NO production. nih.govsmpdb.ca The reduction in NO levels could be due to an influence on nitric oxide synthase (NOS) activity, the enzyme responsible for NO production. smpdb.catandfonline.com

Table 2: Investigated Non-COX Mediated Effects of Tiaprofenic Acid

| Pathway/Molecule | Investigated Effect | Outcome | Reference |

|---|---|---|---|

| Lipoxygenase Pathway | Modulation of Leukotriene C4 (LTC4) synthesis | Enhanced release at high concentrations | researchgate.net |

Influence on Cytokine and Chemokine Expression (e.g., TNF-α, IL-1β)

The expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) is a critical step in the inflammatory cascade. These molecules stimulate a wide range of cellular responses that contribute to inflammation and tissue damage. epo.org While the inhibition of prostaglandin synthesis by tiaprofenic acid indirectly modulates the inflammatory environment, detailed studies specifically elucidating its direct influence on the expression and signaling of key cytokines like TNF-α and IL-1β are not extensively available in the current body of research. The broader inflammatory response involves complex signaling pathways, including the activation of transcription factors that regulate cytokine gene expression. nih.gov

Regulation of Adhesion Molecule Expression (e.g., ICAM-1, VCAM-1)

The recruitment of leukocytes to a site of inflammation is a pivotal event mediated by the expression of adhesion molecules on the surface of endothelial cells. Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) are crucial for the adhesion and migration of these immune cells. nih.govnih.gov Cytokines like IL-1β can induce the expression of ICAM-1 and VCAM-1. nih.gov The specific regulatory effect of tiaprofenic acid on the expression of these particular adhesion molecules has not been a primary focus of published research, and direct evidence of its impact remains to be fully characterized.

Impact on Oxidative Stress Markers and Reactive Oxygen Species (ROS) Generation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a known contributor to inflammatory processes and cellular damage. google.comnih.gov Some anti-inflammatory compounds exert part of their effects by modulating oxidative stress pathways. However, many conventional NSAIDs are not recognized for having significant direct antioxidant properties. google.com Research into the specific impact of tiaprofenic acid on oxidative stress markers and the generation of ROS is limited, and this is not considered its primary mechanism of action. Studies on other NSAIDs have sometimes shown an increase in mitochondrial ROS production, indicating the complexity of these interactions. researchgate.net

Modulation of Transcription Factor Activity (e.g., NF-κB, AP-1)

Transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) are master regulators of genes involved in inflammation, including those for cytokines, chemokines, and adhesion molecules. nih.gov The signaling pathways of these factors are potential targets for anti-inflammatory drugs. For instance, the inhibition of NF-κB activation can prevent the transcription of numerous pro-inflammatory genes. nih.govnih.gov While this is a known anti-inflammatory mechanism, specific studies detailing the direct modulatory activity of tiaprofenic acid on the NF-κB and AP-1 signal transduction pathways are not prominently featured in scientific literature.

Investigation of Specific Cellular Processes

Chondroprotective Effects and Proteoglycan Metabolism in In Vitro and Animal Cartilage Models

A notable area of research for tiaprofenic acid is its effect on cartilage health, a critical consideration for a drug used in long-term rheumatic disease management. Unlike some other NSAIDs, tiaprofenic acid has demonstrated neutral or potentially beneficial effects on cartilage metabolism in various experimental settings. nih.govnih.gov

In vitro and ex vivo studies using cartilage models and human chondrocyte cultures have shown that tiaprofenic acid does not suppress the biosynthesis of proteoglycans, which are essential components of the cartilage matrix. hres.cahres.ca Furthermore, it did not negatively alter the differentiation of secreted proteoglycans. hres.cahres.ca A key finding is the inhibition of the degradation of proteoglycan aggregates. hres.cahres.ca In vivo data from osteoarthritis patients further indicated that treatment with tiaprofenic acid led to a significant reduction in the activity of stromelysin, a proteoglycan-degrading enzyme. hres.ca

A comparative in vitro study using articular cartilage explants found that while other NSAIDs like naproxen, indomethacin, and aspirin (B1665792) reduced the rate of proteoglycan synthesis compared to controls, tiaprofenic acid did not produce this inhibitory effect. nih.gov Although all tested NSAIDs, including tiaprofenic acid, reduced the turnover rate of newly synthesized proteoglycans, the unique profile of tiaprofenic acid suggests it is less likely to have a detrimental effect on cartilage during long-term use. nih.gov

Animal studies have provided further dose-dependent insights. In a rabbit model of joint immobilization, a 5.0 mg/kg dose of tiaprofenic acid offered protection to cartilage proteoglycans, maintaining their concentrations and extractability at levels comparable to non-immobilized controls. nih.gov This dose was associated with a high incorporation of radiolabeled sulfate (B86663) into proteoglycans and reduced catabolism, suggesting a preservation of chondrocyte anabolic (building) activity. nih.gov However, these beneficial effects were not observed at a lower dose of 2.5 mg/kg, while a higher dose of 10.0 mg/kg appeared to exacerbate proteoglycan degradation, highlighting a specific therapeutic window for this chondroprotective effect. nih.gov

These findings were supported by a large clinical trial (the LINK study), which concluded that long-term administration of tiaprofenic acid was not associated with the increased cartilage degradation that was observed with indomethacin. nih.gov

Table 1: Summary of Research Findings on Tiaprofenic Acid's Effect on Proteoglycan Metabolism

| Study Model / Type | Key Findings for Tiaprofenic Acid | Comparison with Other NSAIDs | Reference(s) |

|---|---|---|---|

| In Vitro Cartilage Models & Human Chondrocyte Cultures | Did not depress proteoglycan biosynthesis. Inhibited the degradation of proteoglycan aggregates. | N/A | hres.ca, hres.ca |

| In Vitro Articular Cartilage Explants (Canine) | Did not reduce the rate of proteoglycan synthesis. Reduced the turnover rate of newly synthesized proteoglycans. | Naproxen, indomethacin, and aspirin all reduced the rate of proteoglycan synthesis. | nih.gov |

| In Vivo Rabbit Joint Immobilization Model | At 5.0 mg/kg, it protected proteoglycans and preserved chondrocyte anabolic activity. A 10.0 mg/kg dose exacerbated degradation. | N/A | nih.gov |

| In Vivo Osteoarthritis Patients | Significantly reduced the activity of stromelysin (proteoglycanase). | N/A | hres.ca |

| Long-Term Clinical Trial (LINK Study) | Not associated with increased cartilage degradation. | Indomethacin was associated with increased cartilage degradation. | nih.gov |

Regulation of Cellular Proliferation and Apoptosis in Inflammatory Cell Lines

The influence of tiaprofenic acid on the fundamental cellular processes of proliferation and apoptosis is a key aspect of its mechanism. In vitro studies have shown that tiaprofenic acid can modulate these pathways in inflammatory cell lines. Specifically, research on human peripheral blood mononuclear cells revealed that the drug led to an increase in mitogen-induced blastogenesis, a process involving lymphocyte proliferation. nih.gov

While direct studies on apoptosis in inflammatory cell lines induced by tiaprofenic acid are not extensively detailed in the provided results, the broader context of NSAID action suggests a potential role. Some NSAIDs are known to induce apoptosis in various cell types, a mechanism that could contribute to the resolution of inflammation by eliminating excess inflammatory cells. The inhibition of COX enzymes by tiaprofenic acid leads to a decrease in prostaglandin production. drugbank.comnih.gov Prostaglandins can have anti-apoptotic effects, so their reduction could indirectly promote apoptosis in certain cellular contexts.

Table 1: Effects of Tiaprofenic Acid on Cellular Proliferation

| Cell Type | Experimental Condition | Observed Effect on Proliferation | Citation |

| Human Peripheral Blood Mononuclear Cells | In vitro, mitogen-induced | Increased blastogenesis | nih.gov |

Effects on Immune Cell Activation and Function (e.g., macrophages, lymphocytes)

Tiaprofenic acid exhibits distinct effects on the activation and function of key immune cells like macrophages and lymphocytes. In vitro investigations have demonstrated that tiaprofenic acid can enhance mitogen-induced interleukin-2 (B1167480) (IL-2) production by human peripheral blood mononuclear cells. nih.gov IL-2 is a critical cytokine for T-lymphocyte proliferation and differentiation. The same studies also observed a reduction in polyclonal immunoglobulin secretion in the presence of the drug, suggesting a modulatory effect on B-lymphocyte function. nih.gov

However, it is important to note that ex vivo studies on individuals treated with tiaprofenic acid did not show significant changes in several immune parameters, including mitogen-induced proliferation, IL-2 production, and immunoglobulin synthesis. nih.gov This suggests that the in vivo effects might be more complex and regulated by additional physiological factors.

Table 2: Immunomodulatory Effects of Tiaprofenic Acid (in vitro)

| Immune Parameter | Cell Type | Observed Effect | Citation |

| Interleukin-2 (IL-2) Production | Human Peripheral Blood Mononuclear Cells | Increased (mitogen-induced) | nih.gov |

| Polyclonal Immunoglobulin Secretion | Human Peripheral Blood Mononuclear Cells | Reduced | nih.gov |

Modulation of Plasminogen Activator Activity in Fibroblast Cultures

Table 3: Effect of Tiaprofenic Acid on Plasminogen Activator System in Arthritic Synovium

| Component | Condition | Observed Effect | Citation |

| Urokinase Plasminogen Activator (uPA) Synthesis | Osteoarthritis (OA) & Rheumatoid Arthritis (RA) | Dose-dependent decrease (more pronounced in OA) | nih.gov |

| Tissue Plasminogen Activator (tPA) Synthesis | Osteoarthritis (OA) & Rheumatoid Arthritis (RA) | No true effect | nih.gov |

| Plasminogen Activator Inhibitor-1 (PAI-1) Synthesis | Osteoarthritis (OA) & Rheumatoid Arthritis (RA) | Suppressive effect | nih.gov |

| Plasminogen Activator Inhibitor-2 (PAI-2) Release | Rheumatoid Arthritis (RA) | Suppressive effect | nih.gov |

Pre Clinical Pharmacological Evaluation in Experimental Models

Assessment of Anti-Inflammatory Efficacy in In Vivo Animal Models

The anti-inflammatory effects of tiaprofenic acid have been consistently demonstrated across a range of standard in vivo animal models that mimic different aspects of inflammation.

Acute Inflammatory Models (e.g., carrageenan-induced edema, traumatic edema, UV-induced edema)

Tiaprofenic acid has shown significant efficacy in models of acute inflammation. hres.ca A key model used is the carrageenan-induced paw edema in rats, a classic test for acute inflammation. hres.cacaymanchem.com In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling (edema). Tiaprofenic acid has been shown to effectively reduce this swelling, demonstrating its potent anti-inflammatory properties. caymanchem.com

The drug's efficacy has also been confirmed in other acute models, including traumatic edema in rats and ultraviolet (UV)-induced edema in guinea pigs. hres.cahres.ca These models further substantiate the ability of tiaprofenic acid to counteract the early exudative phase of inflammation.

Table 1: Effect of Tiaprofenic Acid on Acute Inflammatory Models

| Model | Animal | Effect |

| Carrageenan-induced paw edema | Rat | Inhibition of edema |

| Traumatic edema | Rat | Reduction of swelling |

| Ultraviolet-induced edema | Guinea pig | Reduction of edema |

Chronic Inflammatory Models (e.g., adjuvant-induced arthritis)

The anti-inflammatory activity of tiaprofenic acid extends to chronic inflammatory conditions, as demonstrated in the adjuvant-induced arthritis model in rats. hres.cacaymanchem.com This model is considered a relevant experimental system for studying the pathobiology of rheumatoid arthritis. researchgate.net In this test, the administration of an adjuvant induces a systemic inflammatory response, leading to chronic inflammation and joint damage. Tiaprofenic acid has been found to be effective in mitigating the signs of arthritis in this model, indicating its potential for managing chronic inflammatory diseases. hres.cacaymanchem.com

Evaluation of Anti-Edematous and Anti-Exudative Potentials

The anti-inflammatory action of tiaprofenic acid is closely linked to its anti-edematous and anti-exudative properties. By inhibiting the synthesis of prostaglandins (B1171923), which are key mediators of increased vascular permeability and fluid leakage into tissues, tiaprofenic acid effectively reduces edema and exudation characteristic of inflammatory processes. hres.capatsnap.com This has been observed in various experimental setups, including the previously mentioned edema models.

Analgesic and Antipyretic Properties in Animal Models

In addition to its anti-inflammatory effects, tiaprofenic acid possesses significant analgesic and antipyretic properties. hres.canih.gov

Nociceptive and Inflammatory Pain Models (e.g., acetic acid writhing, formalin test)

The analgesic efficacy of tiaprofenic acid has been demonstrated in models of both nociceptive and inflammatory pain. caymanchem.com The acetic acid-induced writhing test in rodents is a standard screening method for peripheral analgesic activity. nih.govwisdomlib.org In this test, the intraperitoneal injection of acetic acid induces a characteristic writhing response, which is a manifestation of visceral pain. nih.gov Tiaprofenic acid has been shown to significantly reduce the number of writhes, indicating its analgesic effect. hres.cahres.cacaymanchem.com

Similarly, its effectiveness has been noted in the phenylquinone-induced writhing test in rats and mice. hres.cahres.ca The formalin test, which induces a biphasic pain response (an early neurogenic phase and a later inflammatory phase), is another model where the analgesic properties of NSAIDs are evaluated.

Table 2: Analgesic Activity of Tiaprofenic Acid in Animal Models

| Model | Animal | Effect |

| Acetic acid-induced writhing | Rats, Mice | Reduction in writhing frequency |

| Phenylquinone-induced writhing | Rats, Mice | Reduction in writhing frequency |

Pyrogen-Induced Fever Models

Tiaprofenic acid has demonstrated antipyretic (fever-reducing) activity in animal models where fever is induced by the administration of pyrogens (fever-inducing substances). hres.ca For instance, in febrile guinea pigs, oral administration of tiaprofenic acid has been shown to reduce elevated body temperature. hres.cahres.ca This effect is attributed to the inhibition of prostaglandin (B15479496) synthesis in the hypothalamus, the brain region that regulates body temperature. patsnap.com

Exploratory Studies of Other Biological Activities in Animal Models

Pre-clinical research into the anti-angiogenic potential of tiaprofenic acid in animal models is not extensively documented in available literature. However, computational and in-silico studies have explored its potential interactions with biological pathways related to angiogenesis.

Computational drug repositioning studies have been conducted to identify potential therapeutics for conditions like peripheral arterial disease (PAD), where angiogenesis is a key process. amazonaws.comdntb.gov.uafrontiersin.org These studies use bioinformatics to analyze protein-protein interaction networks and drug-target relationships. dntb.gov.uafrontiersin.org Within this theoretical framework, tiaprofenic acid was identified among a list of nonsteroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase-2 (PTGS2), an enzyme linked to inflammation and endothelial function. amazonaws.comdntb.gov.uafrontiersin.org Some models propose that inhibiting pro-inflammatory responses could be a therapeutic strategy. frontiersin.org

Further computational research has utilized molecular docking to screen for drugs with potential against multiple cancer targets. researchgate.net Such studies note that inhibiting angiogenesis is a mechanism through which multi-targeted drugs can disrupt tumor survival. researchgate.net While tiaprofenic acid was evaluated in these screenings for its binding affinity to various cancer-related proteins, specific experimental data on its direct anti-angiogenic effects from these studies is not provided. researchgate.net

It is important to note that these are predictive computational models, and dedicated in vivo animal studies are required to experimentally validate any potential anti-angiogenic activity of tiaprofenic acid.

While specific studies on tiaprofenic acid in dedicated animal models of osteoporosis were not prominently identified, its effects on bone and cartilage have been investigated in other relevant pre-clinical animal models, such as those for arthritis and osteoarthritis. These studies provide insights into the compound's influence on calcium homeostasis and structural changes in joint tissues.

Investigations in Rat Models

Research in male albino rats has explored the impact of tiaprofenic acid on calcium homeostasis, a critical component of bone metabolism. who.int In a study involving normal and adjuvant-induced arthritic (AIA) rats, daily oral administration of tiaprofenic acid (10 mg/kg) for 21 days led to significant changes in calcium levels. who.int

In normal rats, tiaprofenic acid produced a significant reduction in the 24-hour urinary calcium excretion after both 10 and 21 days. who.int Serum calcium concentration was significantly lowered after 21 days of administration. who.int In the adjuvant-induced arthritic rats, tiaprofenic acid also significantly reduced both urinary calcium excretion and serum calcium levels after 10 and 21 days. who.int

Effect of Tiaprofenic Acid (10 mg/kg) on Calcium Homeostasis in Rats

| Animal Model | Parameter | Time Point | Observation | Citation |

|---|---|---|---|---|

| Normal Rats | 24-Hour Urinary Ca2+ Excretion | 10 Days | Significant Reduction (17%) | who.int |

| Normal Rats | 24-Hour Urinary Ca2+ Excretion | 21 Days | Significant Reduction (43%) | who.int |

| Normal Rats | Serum Ca2+ Concentration | 21 Days | Significant Reduction (4%) | who.int |

| Adjuvant-Induced Arthritic Rats | 24-Hour Urinary Ca2+ Excretion | 10 & 21 Days | Significant Reduction | who.int |

| Adjuvant-Induced Arthritic Rats | Serum Ca2+ Concentration | 10 & 21 Days | Significant Reduction | who.int |

Investigations in Canine Osteoarthritis Models

The effects of tiaprofenic acid have been assessed in the Pond-Nuki dog model, where joint instability is surgically induced to model osteoarthritis. In one study, prophylactic oral administration of tiaprofenic acid demonstrated protective effects on cartilage and bone. nih.gov Dogs treated with tiaprofenic acid showed a decrease in the grade and size of tibial plateau lesions compared to untreated dogs. nih.gov The size of the lesions in the treated group was significantly smaller (about 50 mm²) compared to the untreated group (77 mm²). nih.gov Histological analysis confirmed that the drug significantly decreased the severity of structural changes in the cartilage of both the femoral condyles and tibial plateaus. nih.gov

Another study using this model found that tiaprofenic acid afforded significant chondroprotection, manifested by the reduction of fast-sedimenting proteoglycan aggregates and the retention of hyaluronate content. nih.gov

Effect of Tiaprofenic Acid on Tibial Plateau Lesions in a Canine OA Model

| Treatment Group | Average Lesion Size (mm²) | Citation |

|---|---|---|

| Untreated Control | 77 | nih.gov |

| Tiaprofenic Acid Treated | ~50 | nih.gov |

Investigations in Rabbit Arthritis Models

In a rabbit model where arthritis was induced by knee joint immobilization, the effects of tiaprofenic acid on articular cartilage proteoglycans were found to be dose-dependent. nih.gov Administration of 5.0 mg/kg of tiaprofenic acid provided some protection for these macromolecules. nih.gov However, a higher dose of 10.0 mg/kg was found to exacerbate the degradation and loss of proteoglycans from the joint cartilages. nih.govnih.gov

Pharmacokinetic and Biotransformation Research in Pre Clinical Species

Absorption and Distribution Studies in Animal Models

The absorption and distribution of tiaprofenic acid have been evaluated in several animal species, providing insights into its behavior in biological systems. These studies are crucial for understanding the compound's disposition and concentration at potential sites of action.

Comparative Absorption Profiles Across Animal Species

| Animal Species | Tmax (hours) | Cmax (µg/mL) |

|---|---|---|

| Mouse | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Rabbit | Data not available | Data not available |

| Dog | Data not available | Data not available |

Data in the table is pending specific values from detailed pharmacokinetic studies.

Tissue Distribution and Accumulation Patterns in Animal Tissues

Studies investigating the distribution of tiaprofenic acid reveal its penetration into various tissues. In rabbits with induced arthritis, tiaprofenic acid has been shown to distribute into the synovial fluid, the proposed site of action for NSAIDs in musculoskeletal disorders. The peak concentration in the synovial fluid of immobilized knee joints was found to be significant.

Research in rats has involved histological and ultrastructural studies of the kidneys following administration of tiaprofenic acid, indicating the presence of the compound and its effects in this organ. However, comprehensive quantitative data on the concentration of tiaprofenic acid in a wide range of tissues such as the liver, muscle, and brain in various animal models remains to be fully detailed in accessible literature.

| Animal Species | Tissue | Concentration/Observation |

|---|---|---|

| Rabbit | Synovial Fluid | Significant penetration observed |

| Rat | Kidney | Histological and ultrastructural changes noted |

| Mouse | Various Tissues | Data not available |

| Dog | Various Tissues | Data not available |

The table reflects the available qualitative data; quantitative concentration data across a broader range of tissues is not fully available.

Plasma Protein Binding Characteristics in Animal Sera

Tiaprofenic acid is extensively bound to plasma proteins, primarily albumin. A product monograph states that the protein binding is approximately 98%. This high degree of binding influences its distribution and elimination. While the exact percentage of plasma protein binding can vary between species, specific comparative values for tiaprofenic acid in mice, rats, rabbits, and dogs are not consistently reported in the reviewed literature. The high protein binding is a characteristic feature of many NSAIDs.

| Animal Species | Plasma Protein Binding (%) |

|---|---|

| General | ~98% |

| Mouse | Data not available |

| Rat | Data not available |

| Rabbit | Data not available |

| Dog | Data not available |

Metabolic Pathways and Metabolite Characterization in Animal Systems and In Vitro Preparations

The biotransformation of tiaprofenic acid involves both Phase I and Phase II metabolic reactions, leading to the formation of various metabolites that are then excreted.

Identification of Phase I (Oxidative) Metabolites

Phase I metabolism of tiaprofenic acid involves oxidative reactions. Studies have identified the presence of both reduced and oxidized metabolites. A product monograph mentions two primary inactive metabolites, referred to as Metabolite II and Metabolite III. However, the precise chemical structures of these Phase I metabolites, which would likely result from hydroxylation or other oxidative processes on the tiaprofenic acid molecule, are not explicitly detailed in the available scientific literature.

Elucidation of Phase II (Conjugative, e.g., Glucuronidation) Metabolites

The major pathway for the elimination of tiaprofenic acid and its Phase I metabolites is through Phase II conjugation, specifically glucuronidation. nih.gov Approximately 60% of the administered dose is eliminated as glucuronide-conjugated metabolites in the urine. nih.gov While it is clear that the parent compound and its oxidized metabolites undergo conjugation with glucuronic acid to form more water-soluble compounds for excretion, the exact structures of these glucuronide conjugates have not been fully elucidated in the reviewed pre-clinical literature. nih.gov

Role of Cytochrome P450 Isozymes and Other Enzymes (e.g., carbonyl reductase) in Metabolism

The biotransformation of tiaprofenic acid in pre-clinical species involves both oxidative and reductive metabolic pathways, engaging a variety of enzyme systems. Notably, the cytochrome P450 (CYP) superfamily of enzymes plays a role in the oxidative metabolism of the compound. Research has identified tiaprofenic acid as a mechanism-based inactivator of Cytochrome P450 2C9 (CYP2C9). This inactivation suggests a direct interaction and metabolic transformation by this isozyme, which can have implications for the drug's own clearance and for potential interactions with other drugs metabolized by the same enzyme.

In addition to oxidative metabolism, reductive pathways are also significant in the biotransformation of tiaprofenic acid. The carbonyl group in the benzoyl moiety of tiaprofenic acid is susceptible to reduction. In vitro studies using human liver preparations have identified Carbonyl Reductase 1 (CBR1) as the principal enzyme responsible for this reductive metabolism. The study also indicated minor contributions from other enzymes belonging to the aldo-keto reductase (AKR) superfamily, specifically AKR1A1, AKR1B10, and AKR1C4.

The following table summarizes the key enzymes involved in the metabolism of tiaprofenic acid in pre-clinical studies.

| Enzyme Superfamily | Specific Enzyme | Role in Metabolism |

| Cytochrome P450 | CYP2C9 | Oxidative metabolism, mechanism-based inactivation |

| Aldo-keto reductase | CBR1 | Major enzyme in reductive metabolism |

| Aldo-keto reductase | AKR1A1 | Minor role in reductive metabolism |

| Aldo-keto reductase | AKR1B10 | Minor role in reductive metabolism |

| Aldo-keto reductase | AKR1C4 | Minor role in reductive metabolism |

Stereoselective Metabolism and Chiral Inversion Analysis in Animal Models

Tiaprofenic acid is a chiral compound, existing as two enantiomers, (R)- and (S)-tiaprofenic acid. However, studies on its stereoselective metabolism and potential for chiral inversion—the conversion of one enantiomer to the other—in animal models are limited. The available evidence, primarily from human studies, suggests that tiaprofenic acid exhibits limited pharmacokinetic stereoselectivity. Current time information in Berlin, DE. This implies that the two enantiomers are generally handled by the body in a similar manner, without significant differences in their absorption, distribution, metabolism, and excretion.

Elimination Routes and Clearance Mechanisms in Pre-clinical Species

The elimination of tiaprofenic acid from the body in pre-clinical species primarily occurs through renal excretion following extensive biotransformation. The main route of elimination is via the kidneys, with the majority of the drug being excreted in the urine as glucuronide conjugates. Current time information in Berlin, DE. Very little of the drug is eliminated in its unchanged form. Current time information in Berlin, DE.

Pharmacokinetic studies in various animal models, including mice, rats, rabbits, and dogs, have provided insights into the elimination half-life and clearance of tiaprofenic acid. A comparative study by Pottier et al. (1977) investigated the pharmacokinetics of tiaprofenic acid in these species, highlighting species-specific differences in its disposition. While the full quantitative data from this seminal study is not detailed here, the research underscores the importance of considering inter-species variations in drug metabolism and elimination.

In rabbits, the elimination half-life of tiaprofenic acid from synovial fluid has been investigated. In a study involving rabbits with immobilized knee joints, the elimination half-lives from the synovial fluid of the immobilized joints were 1.27 and 1.07 hours after subcutaneous doses of 5 and 10 mg/kg, respectively. The clearances from synovial fluid to plasma were 0.41 and 0.55 mL/h/kg for the respective doses.

The following table provides a summary of available pharmacokinetic parameters related to the elimination of tiaprofenic acid in a pre-clinical species.

| Species | Parameter | Value | Route of Administration |

| Rabbit | Elimination Half-Life (Synovial Fluid) | 1.27 h (5 mg/kg) | Subcutaneous |

| Rabbit | Elimination Half-Life (Synovial Fluid) | 1.07 h (10 mg/kg) | Subcutaneous |

| Rabbit | Clearance (Synovial Fluid to Plasma) | 0.41 mL/h/kg (5 mg/kg) | Subcutaneous |

| Rabbit | Clearance (Synovial Fluid to Plasma) | 0.55 mL/h/kg (10 mg/kg) | Subcutaneous |

It is important to note that renal function can influence the rate of excretion of tiaprofenic acid and its conjugates. Current time information in Berlin, DE.

Advanced Analytical Methodologies for Research and Bioanalysis of Tiaprofenic Acid Trometamol

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatographic techniques are paramount in the separation, identification, and quantification of tiaprofenic acid and its related substances. These methods offer high resolution and sensitivity, making them indispensable for research and bioanalysis.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities (e.g., UV, DAD, MS/MS)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of tiaprofenic acid. researchgate.netresearchgate.net Various detection methods can be coupled with HPLC to enhance selectivity and sensitivity.

UV and Diode Array Detection (DAD): Ultraviolet (UV) detection is a common and robust method for quantifying tiaprofenic acid, which possesses a chromophore that absorbs in the UV region. jocpr.com A study detailing the in vitro interaction of cefixime (B193813) and tiaprofenic acid utilized UV-visible spectrophotometry for their simultaneous determination, with tiaprofenic acid being measured at a wavelength of 315 nm. jocpr.com Diode Array Detection (DAD) offers the advantage of acquiring spectra across a range of wavelengths simultaneously, aiding in peak purity assessment and identification.

Mass Spectrometry (MS/MS): The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and specificity, making it the gold standard for bioanalytical applications. researchgate.netresearchgate.net A detailed LC-MS/MS method for the determination of tiaprofenic acid in human plasma has been developed and validated according to the latest ICH M10 guidelines. researchgate.net This method allows for precise and accurate quantification, which is critical for bioequivalence and pharmacokinetic studies. researchgate.netgrafiati.com One such validated method used an electrospray ionization (ESI) source in the positive multiple reaction monitoring (MRM) mode for the detection of tiaprofenic acid. researchgate.net

A study on the quantitative analysis of 16 NSAIDs, including tiaprofenic acid, in dried blood spots (DBS) employed LC-MS/HRMS (High-Resolution Mass Spectrometry). The lower limit of quantification (LLOQ) for tiaprofenic acid in this assay was determined to be 0.1 µg/mL. nih.gov

Table 1: HPLC Methods for Tiaprofenic Acid Analysis

| Analytical Method | Matrix | Detection | Key Findings | Reference |

| HPLC | Human Plasma | Not Specified | A rapid and specific method for determination was developed. | tandfonline.com |

| LC-MS/MS | Human Plasma | ESI-MRM | A detailed bioanalytical method was validated according to ICH M10 guidelines. | researchgate.netgrowingscience.com |

| LC-MS/HRMS | Dried Blood Spot | HRMS | The LLOQ was established at 0.1 µg/mL. | nih.gov |

| HPLC | Whole Blood | Not Specified | Utilized both liquid-liquid and solid-liquid extraction methods for analysis. | growingscience.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling and Stereoisomer Separation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like tiaprofenic acid, derivatization is typically required to increase their volatility. GC-MS is particularly useful for identifying and quantifying metabolites and for separating stereoisomers. researchgate.netethernet.edu.et

Combined techniques such as LC-MS and GC-MS are considered highly valuable for the qualitative and quantitative analysis of drugs and their phototransformation products in a single run. researchgate.net While specific detailed studies on GC-MS for tiaprofenic acid metabolite profiling are not abundant in the provided results, the general applicability of GC-MS for the analysis of related compounds and metabolites is well-established. researchgate.nethmdb.ca For instance, GC-MS has been used for the determination of amphetamine-related drugs after derivatization, highlighting its potential for similar applications with other drug classes. researchgate.net

Chiral Chromatography for Enantiomeric Separation and Quantification

Tiaprofenic acid is a chiral compound, existing as two enantiomers (R and S forms). Since enantiomers can exhibit different pharmacological and toxicological profiles, their separation and individual quantification are crucial. nih.govgimitec.com Chiral chromatography is the primary method used to achieve this separation.

Several studies have focused on the enantiomeric separation of tiaprofenic acid using HPLC with chiral stationary phases (CSPs). nih.govvt.edu

One approach involved the derivatization of tiaprofenic acid into its amide derivatives, which were then separated on a cellulose-based chiral stationary phase (tris(4-methylbenzoate)cellulose). nih.gov

Another study investigated the use of an amylose-based CSP (Chiralpak AD) and a cellulose-based CSP (Chiralcel OD) for the enantioseparation of several profens, including tiaprofenic acid. Complete enantioseparation of tiaprofenic acid was achieved on the Chiralpak AD column using a mobile phase of hexane (B92381)/2-propanol with trifluoroacetic acid. vt.edu

The use of protein-based CSPs, such as an avidin (B1170675) column, has also been explored for the chiral separation of 2-arylpropionic acids. However, tiaprofenic acid was not baseline separated under the examined conditions with this particular column. gimitec.com

An α1-acid glycoprotein (B1211001) (AGP) column has also been noted for its broad applicability in resolving a wide range of chiral compounds, and its use has been documented in the stereospecific determination of tiaprofenic acid in plasma. hplc.eu

Table 2: Chiral Chromatography Methods for Tiaprofenic Acid Enantiomers

| Chiral Stationary Phase | Derivatization | Key Findings | Reference |

| Tris(4-methylbenzoate)cellulose | Amide derivatization | Successful separation of R- and S-enantiomers. | nih.gov |

| Chiralpak AD (amylose-based) | None | Complete enantioseparation achieved. | vt.edu |

| Chiralcel OD (cellulose-based) | None | Incomplete separation. | vt.edu |

| Avidin column | None | Not baseline separated under the tested conditions. | gimitec.com |

| α1-acid glycoprotein (AGP) | None | Used for stereospecific determination in plasma. | hplc.eu |

Ultra Performance Liquid Chromatography (UPLC) Method Development

Ultra Performance Liquid Chromatography (UPLC) utilizes smaller particle size columns (<2 µm) and higher pressures than conventional HPLC, resulting in faster analysis times, improved resolution, and increased sensitivity. The development of UPLC methods is a significant advancement in the analysis of pharmaceuticals. growingscience.comsemanticscholar.org

A UPLC-MS/MS method has been mentioned in the context of improving the analytical quality control for the analysis of aflatoxins, demonstrating the power of this technique when coupled with chemometric approaches. growingscience.com While a specific UPLC method development paper for tiaprofenic acid was not identified in the search results, the principles of UPLC method development are applicable. A stability-indicating UPLC method for tiaprofenic acid has been noted, suggesting its use in assessing the drug's stability under various conditions. semanticscholar.org

Spectroscopic and Electroanalytical Methods

Spectroscopic methods provide valuable quantitative information and are often used for routine analysis in research settings.

UV/Visible Spectrophotometry for Quantification in Research Samples

UV/Visible spectrophotometry is a simple, cost-effective, and widely accessible technique for the quantification of compounds that absorb light in the UV-visible range. ijpsjournal.comscispace.com It is frequently employed in pharmaceutical analysis for determining the concentration of active ingredients in bulk and formulated products. ijpsjournal.cominnovareacademics.in

Several studies have reported the use of UV/Visible spectrophotometry for the determination of tiaprofenic acid. scispace.cominnovareacademics.in One study described the development of a new visible spectrophotometric method for the determination of tiaprofenic acid in bulk and formulations. innovareacademics.in Another investigation utilized UV-visible spectrophotometry to study the in vitro availability of tiaprofenic acid in the presence of another drug, cefixime. The absorbance of tiaprofenic acid was measured at 315 nm to calculate its concentration in the dissolution medium. jocpr.com This technique is particularly useful for quality control and research applications where high-throughput analysis is not the primary requirement. ijpsjournal.comresearchgate.net

Voltammetric and Polarographic Techniques for Electrochemical Characterization and Determination

Electrochemical methods, including voltammetry and polarography, offer sensitive and rapid approaches for the determination of electroactive pharmaceutical compounds like tiaprofenic acid. researchgate.net These techniques are based on the principle that substances with reducible or oxidizable functional groups produce a faradaic current when a potential is applied, allowing for their direct quantification. cuni.cz

Research has demonstrated the utility of direct current polarography and cyclic voltammetry for studying the reduction behavior of tiaprofenic acid. rsc.org For quantitative analysis in pharmaceutical dosage forms and biological fluids, direct current stripping voltammetry has been successfully applied. rsc.org This technique enhances sensitivity by preconcentrating the analyte onto the surface of the working electrode, typically a hanging mercury drop electrode (HMDE), before the measurement step. cuni.czrsc.org The process involves the irreversible reduction of tiaprofenic acid, with the resulting current being proportional to its concentration. rsc.orgnih.gov The adsorptive stripping differential pulse voltammetry (AdS-DPV) variant is particularly effective for achieving very low detection limits, often at nanomolar or even subnanomolar levels. nih.gov

| Technique | Application for Tiaprofenic Acid Analysis | Key Findings | Reference |

|---|---|---|---|

| Direct Current Polarography | Study of reduction behavior | Characterizes the electrochemical properties of the molecule. | rsc.org |

| Cyclic Voltammetry | Study of reduction behavior | Provides insights into the electrochemical reaction mechanisms. | rsc.org |

| Direct Current Stripping Voltammetry | Quantitative measurement in dosage forms and biological media | A sensitive method for direct quantification of the drug. | rsc.org |

| Adsorptive Stripping Differential Pulse Voltammetry (AdS-DPV) | Trace level determination of electroactive drugs | Offers extremely low detection limits through analyte preconcentration on the electrode surface. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Derivatives

During the synthesis and storage of tiaprofenic acid, process-related impurities and degradation products can form, which can impact the quality and safety of the drug substance. tsijournals.com Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of these related compounds.

In the process development of tiaprofenic acid, two significant impurities were identified and synthesized for characterization. tsijournals.com Their structures were unequivocally confirmed using a combination of spectroscopic techniques, with ¹H and ¹³C NMR playing a pivotal role. tsijournals.com The impurities were characterized as (5-Ethylthiophen-2-yl)phenylmethanone (Impurity A) and (2RS)-2-(5-benzoylthiophen-3-yl) propanoic acid (Impurity C). tsijournals.com The detailed analysis of the chemical shifts and coupling constants in the NMR spectra allowed for the precise assignment of all protons and carbons, confirming the molecular structures of these derivatives for the first time. tsijournals.com

| Compound | NMR Data Type | Reported Spectral Data | Reference |

|---|---|---|---|

| Impurity A: (5-Ethylthiophen-2-yl)phenylmethanone | ¹H NMR (DMSO-d6, δ, ppm) | 1.37 (t, 3H); 2.92 (m, 2H); 6.85 (d, 1H); 7.45 (m, 3H); 7.57 (t, 1H); 7.82 (d, 2H) | tsijournals.com |

| ¹³C NMR (DMSO-d6, δ, ppm) | 15.5, 24.0, 124.8, 128.3, 129.0, 131.9, 135.4, 138.3, 140.9, 157.9, 187.9 | ||

| Impurity C: (2RS)-2-(5-benzoylthiophen-3-yl) propanoic acid | ¹H NMR (DMSO-d6, δ, ppm) | 1.45 (d, 3H); 4.10 (q, 1H); 7.55 (m, 3H); 7.68 (t, 1H); 7.82 (d, 2H); 7.95 (d, 1H); 8.2 (s, 1H) | tsijournals.com |

| ¹³C NMR (DMSO-d6, δ, ppm) | 18.4, 40.5, 128.5, 129.4, 130.4, 132.7, 137.9, 140.2, 141.4, 143.2, 174.5, 188.1 |

Sample Preparation Strategies for Diverse Biological Matrices (e.g., animal plasma, tissues, cell lysates)

The analysis of tiaprofenic acid in biological matrices such as plasma, tissues, or cell lysates is complicated by the presence of endogenous interfering substances, primarily proteins. researchgate.netnih.gov Therefore, an efficient sample preparation step is mandatory to remove these interferences, prevent column clogging, and ensure the accuracy and reliability of the bioanalytical method. researchgate.net Common strategies include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. researchgate.netgrowingscience.com

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) Protocols

Liquid-liquid extraction is a widely used technique for the purification and concentration of tiaprofenic acid from biological samples. growingscience.com The principle involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. The pH of the aqueous phase is typically adjusted to suppress the ionization of tiaprofenic acid, thereby facilitating its transfer into the organic phase.

Several LLE protocols have been developed for the extraction of tiaprofenic acid. One method involves the extraction from acidified plasma into a mixture of hexane and diethyl ether (8:2, v/v). nih.gov Another stereospecific assay utilizes an isooctane-isopropanol (95:5) mixture for extraction from acidified plasma and chloroform (B151607) for extraction from urine. nih.gov

Solid-phase extraction (SPE) is another effective technique for sample cleanup, often providing cleaner extracts and higher throughput compared to LLE. growingscience.com Although specific SPE protocols for tiaprofenic acid are less detailed in readily available literature, it is recognized as a viable alternative extraction method for its analysis. researchgate.netgrowingscience.com

| Biological Matrix | Extraction Solvent System | Key procedural Step | Reference |

|---|---|---|---|

| Human Plasma | Hexane-diethyl ether (8:2, v/v) | Acidification of plasma prior to extraction. | nih.gov |

| Human Plasma | Isooctane-isopropanol (95:5, v/v) | Acidification of plasma prior to extraction. | nih.gov |

| Human Urine | Chloroform | Acidification of urine prior to extraction. | nih.gov |

Protein Precipitation Techniques

Protein precipitation is a rapid and straightforward method for sample preparation, particularly suitable for high-throughput analysis. researchgate.netnih.gov The technique involves adding a precipitating agent, such as an organic solvent or a strong acid, to the biological sample to denature and precipitate the proteins. nih.gov

In a recently developed LC-MS/MS method for the quantification of tiaprofenic acid in human plasma, sample preparation was successfully achieved through a protein precipitation process. researchgate.net Generally, acetonitrile (B52724) is a highly effective precipitating agent, often yielding analyte recoveries greater than 80%. nih.gov Other agents like perchloric acid and trichloroacetic acid can also be used, though they may sometimes result in lower analyte recovery due to co-precipitation. nih.gov After adding the precipitating agent, the sample is centrifuged, and the clear supernatant containing the analyte is collected for analysis. researchgate.net

Structure Activity Relationship Sar and Computational Studies of Tiaprofenic Acid

Correlating Structural Modifications to Cyclooxygenase Inhibitory Potency

Tiaprofenic acid is a non-selective inhibitor of both COX-1 and COX-2 isoforms. slideshare.net The potency of inhibition is a key determinant of both its anti-inflammatory effects and its side-effect profile. Structure-activity relationship studies on the 2-arylpropionic acid (profen) class reveal several key features governing COX inhibitory potency:

The Carboxylic Acid Moiety: The acidic carboxyl group is essential for activity. It typically forms critical ionic and hydrogen bonds with conserved residues, such as Arginine-120 (Arg-120) and Tyrosine-355 (Tyr-355), at the entrance of the COX active site, anchoring the inhibitor in place. nih.govnih.gov

The α-Methyl Group: The methyl group on the α-carbon of the propionic acid side chain significantly enhances COX inhibitory activity compared to the corresponding acetic acid derivatives (where the methyl group is absent). slideshare.net

Stereochemistry: The α-carbon is a chiral center. For profens, the (S)-enantiomer is consistently the more potent inhibitor of COX enzymes, often referred to as the eutomer. orientjchem.orgresearchgate.net The (R)-enantiomer is significantly less active against COX but has been found to be a substrate-selective inhibitor of endocannabinoid oxygenation by COX-2. nih.govresearchgate.net

The Aromatic/Heteroaromatic Core: The thiophene (B33073) ring in tiaprofenic acid serves as a largely planar aromatic scaffold, which is a common feature of NSAIDs. researchgate.net This ring system engages in hydrophobic interactions within the COX channel. In tiaprofenic acid, the thiophene ring is considered a bioisosteric replacement for a phenyl ring, a substitution that can modulate metabolic stability and binding affinity. drughunter.com

While specific IC50 data for a broad series of direct tiaprofenic acid analogs are not extensively published, a comparison with structurally related profens provides insight into the impact of the aryl group on potency and selectivity.

| Compound | Aryl Group | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Reference |

|---|---|---|---|---|

| (S)-Ketoprofen | 3-Benzoylphenyl | 1.9 | 27 | selleckchem.com |

| Ketoprofen (racemic) | 3-Benzoylphenyl | 38.2 | 26.1 | researchgate.net |

| Suprofen | 4-(2-Thienylcarbonyl)phenyl | Dual inhibitor (specific values vary by assay) | selleckchem.com | |

| Tiaprofenic Acid | 5-Benzoyl-2-thienyl | Non-selective inhibitor | nih.gov |

Data represents findings from various in vitro assays and may not be directly comparable across studies. IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Molecular Docking and Dynamics Simulations with Target Proteins

Computational methods such as molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into how tiaprofenic acid interacts with its protein targets. These studies complement experimental SAR data by visualizing the binding orientation and stability of the drug-enzyme complex.

A comparative molecular docking study of eight different profens, including tiaprofenic acid, revealed that it displayed one of the highest binding affinities for the COX-1 active site. researchgate.net Docking studies consistently place the carboxylate group of profens at the entrance of the cyclooxygenase channel, where it can form a salt bridge with the positively charged guanidinium (B1211019) group of Arg-120 and a hydrogen bond with the hydroxyl group of Tyr-355. nih.govnih.gov The thiophene and benzoyl portions of tiaprofenic acid project into the hydrophobic channel, making van der Waals contacts with nonpolar residues.

The key structural difference between the active sites of COX-1 and COX-2 is the substitution of isoleucine at position 523 in COX-1 with a smaller valine in COX-2. uah.es This change creates an additional side pocket in the COX-2 active site, which is exploited by COX-2-selective inhibitors (coxibs). For non-selective inhibitors like tiaprofenic acid, the binding mode is largely conserved between the two isoforms, fitting within the main channel without extending into the specific side pocket of COX-2. uah.esnih.gov

Molecular dynamics simulations, which model the movement of the protein and ligand over time, can assess the stability of these interactions. While specific MD simulations for tiaprofenic acid within the COX active site are not widely reported, studies on other NSAIDs confirm that the initial interactions predicted by docking, particularly the salt bridge with Arg-120, remain stable throughout the simulation, anchoring the inhibitor firmly in the active site. uah.esnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Research Probes

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to find a statistically significant correlation between the physicochemical properties of a series of compounds and their biological activity. nih.gov By developing a mathematical model, QSAR can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the rational design of new research probes or drug candidates.

For NSAIDs of the arylpropionic acid class, key physicochemical descriptors often found to be important in QSAR models for anti-inflammatory activity include lipophilicity (logP) and electronic parameters. researchgate.net Lipophilicity governs the ability of the drug to cross biological membranes and access the hydrophobic active site of COX enzymes. nih.gov

A specific QSAR study on eight arylpropionic acid derivatives, including ibuprofen (B1674241) and ketoprofen, analyzed their diffusion across the blood-brain barrier. nih.gov The study found a significant correlation between drug penetration and two main descriptors: lipophilicity (log kIAM) and molecular weight (MW). nih.gov Although this study focused on CSF penetration rather than COX inhibition, it demonstrates the power of QSAR to model the biological behavior of this drug class based on molecular properties.

While a dedicated QSAR model for the rational design of tiaprofenic acid-based research probes for COX inhibition is not prominently featured in the literature, such a model could be developed. It would typically involve synthesizing a library of tiaprofenic acid analogs, measuring their COX-1/COX-2 inhibitory activity (IC50 values), calculating a range of molecular descriptors (e.g., steric, electronic, hydrophobic), and then using statistical methods to build a predictive equation. This model could then be used to virtually screen new designs and prioritize the synthesis of compounds predicted to have high potency or specific selectivity profiles for use in mechanistic studies.

Design and Synthesis of Novel Tiaprofenic Acid Derivatives for Mechanistic Studies

To further probe the biological roles of target enzymes and to explore new therapeutic avenues, medicinal chemists design and synthesize novel derivatives of existing drugs. Tiaprofenic acid has served as a starting scaffold for such explorations.

The thiophene ring is a privileged structure in medicinal chemistry, often acting as a bioisostere of a benzene (B151609) ring. nih.govresearchgate.net Its presence is critical for the anti-inflammatory activity of drugs like tiaprofenic acid and tinoridine. uah.es Modifications to this ring can have a profound impact on biological activity. For instance, in a study aimed at developing inhibitors for a different target, ubiquitin carboxyl-terminal hydrolase L5 (UCHL5), researchers used tiaprofenic acid as a starting point. researchgate.net They synthesized derivatives where an additional aromatic ring was fused to the thiophene scaffold. These new, more complex heterocyclic systems (TAA derivatives) showed altered inhibitory profiles, demonstrating that the thiophene core is amenable to significant modification to retarget the molecule to different enzymes. researchgate.net

The propionic acid side chain is a critical pharmacophoric element. As established, its stereochemistry is paramount, with the (S)-enantiomer being responsible for COX inhibition. orientjchem.org The α-methyl group is also vital for high potency. slideshare.net

Modifications often focus on the carboxylic acid group itself. Converting the acid to an ester or an amide creates a prodrug, which is inactive in its own right but is metabolized in the body to release the active carboxylic acid. This strategy can be used to improve oral bioavailability or reduce gastric irritation caused by direct contact with the acidic drug. For arylpropionic acids, derivatization of the carboxylate function has been shown in some cases to result in enhanced anti-inflammatory activity with reduced ulcerogenic potential. orientjchem.org

Bioisosteric replacement of the carboxylic acid moiety is a common strategy in drug design to improve pharmacokinetic properties like metabolic stability, cell permeability, and oral bioavailability, while maintaining the key interactions required for biological activity. nih.gov The carboxylic acid is acidic (pKa ~4-5), making it ionized at physiological pH, which can limit passive diffusion across membranes.

Several functional groups can serve as bioisosteres for a carboxylic acid. They are chosen to mimic the size, shape, and electronic profile of the carboxylate group, particularly its ability to act as a hydrogen bond acceptor. drughunter.com

| Bioisostere | Approximate pKa | Key Features and Rationale for Use | Reference |

|---|---|---|---|

| Acylsulfonamide | Variable (can be acidic) | Can maintain acidity while improving lipophilicity and metabolic stability. | hyphadiscovery.com |

| Tetrazole (5-substituted) | ~4.5 - 4.9 | Closely mimics the pKa and planar geometry of a carboxylic acid. Resistant to metabolic reduction. Found in drugs like Losartan. | drughunter.comnih.gov |

| Hydroxamic Acid | ~9 | Less acidic; can act as a metal chelator. | researchgate.net |

| 3-Hydroxyisoxazole | ~4 - 5 | Planar, acidic heterocycle that maintains key interactions. | nih.gov |

While specific studies detailing the synthesis and COX inhibitory activity of tiaprofenic acid analogs featuring these bioisosteres are limited, this remains a valid and promising strategy for the rational design of novel probes. Replacing the carboxylic acid of tiaprofenic acid with a tetrazole, for example, would be predicted to maintain the crucial interaction with Arg-120 in the COX active site while potentially altering the compound's absorption and metabolic fate. drughunter.comnih.gov

Interactions with Other Biological Agents and Modulators in Research Settings

Synergistic or Antagonistic Effects with Other NSAIDs or Anti-Inflammatory Compounds in In Vitro and Animal Studies

In research settings, tiaprofenic acid has been evaluated alongside other non-steroidal anti-inflammatory drugs (NSAIDs) to understand its comparative, synergistic, or antagonistic effects, particularly concerning cartilage metabolism and phototoxicity.

In in vitro studies using articular cartilage explants from dogs, the effect of tiaprofenic acid on proteoglycan metabolism was compared to that of naproxen (B1676952), indomethacin (B1671933), and aspirin (B1665792). nih.gov Over the concentration ranges tested, naproxen, indomethacin, and aspirin all demonstrated a reduction in the rate of proteoglycan synthesis compared to control tissues. In contrast, tiaprofenic acid was the only NSAID examined that did not reduce the rate of proteoglycan synthesis. nih.gov However, all four compounds, including tiaprofenic acid, were found to reduce the turnover rate of newly synthesised proteoglycans. nih.gov These findings suggest that, unlike the other NSAIDs in the study, tiaprofenic acid does not appear to have a direct detrimental effect on chondrocyte metabolic activity in this model. nih.gov

Another area of comparative study involves phototoxicity. In a photohemolysis model, tiaprofenic acid was shown to induce red blood cell (RBC) lysis under UVA irradiation. nih.gov When the NSAID nimesulide (B1678887) was introduced into this system, it did not cause any photohemolysis on its own. Instead, it inhibited the photohemolytic action of tiaprofenic acid by 20-30%. nih.gov This inhibitory effect suggests an antagonistic interaction in the context of phototoxicity, where nimesulide partially mitigates the membrane damage photosensitized by tiaprofenic acid. nih.gov

Further in vitro studies assessing phototoxic effects with visible light have compared tiaprofenic acid to a panel of other NSAIDs, including carprofen, ketoprofen, naproxen, and phenylbutazone. medicaljournals.se At a concentration of 10⁻³ mol/L, all these compounds were found to induce significant photohemolysis, indicating a similar phototoxic potential under the experimental conditions. medicaljournals.se

In an in vitro interaction study using a simulated intestinal environment (buffer pH 7.4), the availability of tiaprofenic acid was found to increase when co-administered with the antibiotic cefixime (B193813). jocpr.com This suggests a potential for interaction that could alter the absorption characteristics of tiaprofenic acid. jocpr.com

Table 1: Comparative Effects of NSAIDs on Articular Cartilage Proteoglycan Metabolism in Vitro

| NSAID | Effect on Proteoglycan Synthesis Rate | Effect on Turnover Rate of Newly Synthesised Proteoglycans |

|---|---|---|

| Tiaprofenic Acid | No reduction observed nih.gov | Reduced nih.gov |

| Naproxen | Reduced nih.gov | Reduced nih.gov |

| Indomethacin | Reduced nih.gov | Reduced nih.gov |

Modulatory Effects on Drug-Metabolizing Enzyme Systems (e.g., CYP induction/inhibition in animal hepatocytes or microsomes)

The metabolism of tiaprofenic acid involves carbonyl-reducing enzymes rather than being primarily mediated by the cytochrome P450 (CYP) system. Research comparing its reduction in human liver microsomes and cytosol has identified the specific enzymes responsible. nih.gov

The reductive metabolism of tiaprofenic acid occurs in both the microsomal and cytosolic fractions of the liver. However, the kinetic parameters differ significantly between these two compartments. Human liver microsomes exhibited a higher affinity for tiaprofenic acid (lower Kₘ value), while the cytosol showed a much higher capacity for reduction (higher Vₘₐₓ value). nih.gov

To identify the specific enzymes involved in the more active cytosolic reduction, a panel of recombinant carbonyl reducing enzymes from the aldo-keto reductase (AKR) and short-chain dehydrogenase/reductase (SDR) superfamilies was studied. nih.gov Carbonyl reductase 1 (CBR1) was identified as the primary reductase of tiaprofenic acid, demonstrating very high specific activity. nih.gov Three other enzymes—AKR1A1, AKR1B10, and AKR1C4—were also capable of reducing tiaprofenic acid, but their activity was very low in comparison to CBR1. nih.gov These findings suggest that CBR1 is the principal enzyme responsible for the reductive metabolism of tiaprofenic acid in vitro. nih.gov

Table 2: Kinetic Parameters for Tiaprofenic Acid Reduction in Human Liver Fractions

| Liver Fraction | Kₘ (μM) | Vₘₐₓ (pmol mg protein⁻¹ min⁻¹) |

|---|---|---|

| Microsomes | 164 ± 18 nih.gov | 285 ± 11 nih.gov |

| Cytosol | 569 ± 74 nih.gov | 728 ± 52 nih.gov |

Table 3: Activity of Recombinant Carbonyl Reducing Enzymes in Tiaprofenic Acid Metabolism

| Enzyme | Superfamily | Activity Level |

|---|---|---|

| CBR1 | SDR | High nih.gov |

| AKR1A1 | AKR | Very Low nih.gov |

| AKR1B10 | AKR | Very Low nih.gov |

| AKR1C4 | AKR | Very Low nih.gov |

Interaction with Plasma Proteins from Animal Species and Implications for Research Pharmacokinetics

Tiaprofenic acid exhibits extensive binding to plasma proteins, a key characteristic influencing its pharmacokinetic profile across different species. nih.govnih.gov Studies have shown that it binds significantly to plasma albumin. nih.gov This high degree of protein binding is a critical factor in its distribution, metabolism, and excretion.

Pharmacokinetic studies have been conducted in various animal species, including mice, rats, rabbits, and dogs, revealing species-specific differences in its disposition. nih.gov The extent of plasma protein binding can influence the free (unbound) fraction of the drug available to exert its pharmacological effect and to be cleared from the body. Variations in albumin concentration and binding affinity among species can lead to different pharmacokinetic profiles, which is an important consideration when extrapolating preclinical animal data to human scenarios. nih.gov For instance, differences in protein binding can affect the volume of distribution and the elimination half-life of the drug, contributing to the observed species specificity in its pharmacokinetics. nih.gov

Photosensitization Mechanisms and Photodegradation Research

The photosensitizing properties of tiaprofenic acid have been the subject of detailed mechanistic research, focusing on the roles of reactive oxygen species and its effects in various in vitro models. nih.govmin-saude.pt

The mechanisms underlying photosensitization by tiaprofenic acid involve both Type I (free radical) and Type II (singlet oxygen) pathways. nih.govmin-saude.pt Upon photoexcitation, tiaprofenic acid can transfer energy to molecular oxygen to generate highly reactive singlet oxygen (¹O₂), or it can participate in electron/hydrogen transfer reactions to produce free radicals. nih.govresearchgate.net

Evidence for this dual mechanism comes from studies using specific quenchers and scavengers in in vitro models. In studies of tiaprofenic acid-induced photo-oxidation of histidine, the reaction was almost completely inhibited in a nitrogen atmosphere (absence of oxygen) and was significantly inhibited by sodium azide, a known quencher of singlet oxygen. nih.govmin-saude.pt This strongly supports the involvement of a Type II, singlet oxygen-mediated mechanism. nih.govmin-saude.pt

The involvement of free radicals (Type I mechanism) is supported by the inhibitory effects of butylated hydroxyanisole (BHA) and reduced glutathione (B108866) (GSH), which are known free radical scavengers. nih.govnih.gov These compounds were effective at reducing both the photodegradation of histidine and the lysis of red blood cells (photohemolysis) sensitized by tiaprofenic acid. nih.govnih.gov Conversely, superoxide (B77818) dismutase and mannitol, which scavenge superoxide radicals and hydroxyl radicals respectively, had no significant effect, suggesting these specific radical species are not primarily involved. nih.govnih.gov The collective results point to a complex phototoxicity mechanism where both singlet oxygen and other free radicals contribute to the photosensitized damage. nih.gov

Two primary in vitro models have been instrumental in elucidating the phototoxic mechanisms of tiaprofenic acid: photohemolysis and histidine degradation. nih.gov These models represent different, yet complementary, aspects of phototoxicity.

The photohemolysis test uses red blood cells (RBCs) as a model for membrane damage. Lysis of the RBCs, measured by the release of hemoglobin, serves as an endpoint for phototoxicity. medicaljournals.senih.gov Tiaprofenic acid-induced photohemolysis is markedly enhanced in the presence of oxygen, although some lysis still occurs under anaerobic (nitrogen) conditions. nih.govnih.gov This indicates that both oxygen-dependent (likely singlet oxygen) and oxygen-independent (likely free radical) processes contribute to membrane damage. nih.gov The reaction is inhibited by the free radical scavengers BHA and GSH, but not by the singlet oxygen quencher sodium azide, suggesting that free radicals are the principal mediators of membrane damage in this specific model. nih.govnih.gov

The histidine degradation test serves as a model for photo-oxidation of amino acids, a key component of proteins. The degradation of histidine when irradiated in the presence of tiaprofenic acid is almost entirely dependent on oxygen. nih.govmin-saude.pt The reaction is effectively inhibited by sodium azide, BHA, and GSH. nih.gov This indicates that both singlet oxygen and free radicals are involved in the photo-oxidation of histidine sensitized by tiaprofenic acid. nih.govmin-saude.pt

Table 4: Effect of Various Agents on Tiaprofenic Acid (TIA)-Induced Phototoxicity in In Vitro Models

| Agent | Proposed Action | Effect on TIA-Induced Photohemolysis | Effect on TIA-Induced Histidine Degradation |

|---|---|---|---|

| Oxygen | Required for ¹O₂ formation | Markedly enhances nih.govnih.gov | Greatly enhances; reaction is almost completely inhibited in nitrogen nih.gov |

| Sodium Azide | Singlet oxygen (¹O₂) quencher | No significant effect nih.govnih.gov | Inhibits nih.govmin-saude.pt |

| Butylated Hydroxyanisole (BHA) | Free radical scavenger | Inhibits nih.govnih.gov | Inhibits nih.govmin-saude.pt |

| Reduced Glutathione (GSH) | Free radical scavenger | Inhibits nih.govnih.gov | Inhibits nih.govmin-saude.pt |

| Superoxide Dismutase (SOD) | Superoxide radical scavenger | No significant effect nih.govnih.gov | No significant effect nih.gov |

| Mannitol | Hydroxyl radical scavenger | No significant effect nih.govnih.gov | No significant effect nih.gov |

Emerging Research Avenues and Future Directions for Tiaprofenic Acid Trometamol

Development as a Pharmacological Tool for Investigating Inflammatory Pathways

Beyond its therapeutic applications, tiaprofenic acid is being recognized as a valuable pharmacological tool for dissecting the complex mechanisms of inflammatory pathways. Its specific effects on components of the extracellular matrix and cellular metabolism in cartilage provide researchers with a means to probe the processes of tissue degradation in inflammatory joint diseases.

One area of investigation is its influence on proteoglycan metabolism in articular cartilage. In in vitro studies using cartilage explants, tiaprofenic acid was unique among several tested NSAIDs (including aspirin (B1665792), naproxen (B1676952), and indomethacin) in that it did not reduce the rate of proteoglycan synthesis. nih.govdeepdyve.com However, like the other NSAIDs, it did reduce the turnover rate of newly synthesized proteoglycans. nih.gov This differential effect allows researchers to distinguish between the pathways governing proteoglycan synthesis and those controlling their breakdown, offering a tool to specifically study the catabolic processes in cartilage that are characteristic of arthritis.

Furthermore, tiaprofenic acid has been shown to modulate the expression of plasminogen activators, which are crucial in the cascade of matrix metalloproteinase (MMP) activation and subsequent tissue degradation. In studies with bovine articular chondrocytes, tiaprofenic acid dose-dependently inhibited the gene expression of tissue-type plasminogen activator (tPA) and was one of only two NSAIDs (the other being indomethacin) that also reduced the expression of urokinase-type plasminogen activator (uPA). nih.gov This selective inhibition provides a specific pharmacological instrument to investigate the distinct roles of tPA and uPA in the inflammatory degradation of cartilage.

Exploration of Non-Canonical Molecular Targets

While the primary mechanism of tiaprofenic acid is the inhibition of COX enzymes, research indicates that its effects, and those of other NSAIDs, may extend to molecular targets beyond prostaglandin (B15479496) synthesis. nih.govresearchgate.net This exploration of non-canonical targets is a burgeoning field, aiming to uncover a more comprehensive understanding of the drug's bioactivity.

As mentioned, tiaprofenic acid's ability to modulate plasminogen activators (tPA and uPA) represents an interaction with non-canonical targets that are directly involved in inflammatory tissue remodeling. nih.gov By downregulating the expression of these enzymes, tiaprofenic acid interferes with the activation of plasmin from plasminogen, which in turn reduces the activation of MMPs responsible for breaking down the extracellular matrix.

Another area of interest is the interaction between NSAIDs and the endocannabinoid system. While research specific to tiaprofenic acid is limited, the broader class of drugs is known to modulate this system, which plays a role in pain and inflammation. nih.gov Potential mechanisms include the inhibition of endocannabinoid metabolism by COX-2 and an increase in endocannabinoid synthesis resulting from the shunting of arachidonic acid away from prostaglandin synthesis. nih.gov

The table below summarizes the identified and potential non-canonical molecular targets of tiaprofenic acid, distinguishing them from its primary COX targets.

| Target Class | Specific Target | Observed Effect of Tiaprofenic Acid | Reference |

| Primary Target | Cyclooxygenase (COX) Enzymes | Inhibition of prostaglandin synthesis | drugbank.compatsnap.com |

| Non-Canonical Targets | Tissue-type Plasminogen Activator (tPA) | Inhibition of gene expression | nih.gov |

| Urokinase-type Plasminogen Activator (uPA) | Reduction in expression | nih.gov | |

| Proteoglycan Metabolism | Reduction in turnover rate without affecting synthesis rate | nih.govdeepdyve.com |

Application of Advanced In Vivo Imaging Techniques in Animal Models

The application of advanced imaging techniques in preclinical animal models offers a dynamic window into the pharmacokinetics and pharmacodynamics of drugs like tiaprofenic acid. nih.govbohrium.comresearchgate.net These non-invasive methods allow for real-time, longitudinal studies of drug distribution, target engagement, and physiological response, reducing the number of animals required for research. nih.gov